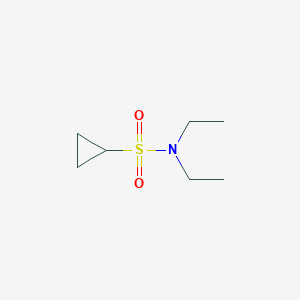

N,N-diethylcyclopropanesulfonamide

Description

Contextualization within the Field of Organic Sulfonamide Chemistry

N,N-diethylcyclopropanesulfonamide is a unique molecule situated at the intersection of classical sulfonamide chemistry and the study of strained ring systems. The sulfonamide functional group, -SO₂N<, is a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutic agents. These compounds are typically synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine.

The defining feature of this compound is the presence of a cyclopropyl (B3062369) group directly attached to the sulfonyl moiety. The cyclopropane (B1198618) ring is the smallest stable carbocycle and its chemistry is distinguished by the significant ring strain, leading to unique electronic and conformational properties. acs.orgrsc.org The carbon-carbon bonds in a cyclopropane ring possess a higher degree of π-character compared to those in acyclic alkanes, a feature that influences its reactivity and interactions with biological targets. acs.org The incorporation of this strained ring into a sulfonamide structure imparts a rigid conformational constraint and modulates the electronic environment of the sulfonamide group. This combination of a well-established pharmacophore (the sulfonamide) with a bioisosteric element known to influence metabolic stability and potency (the cyclopropyl group) makes this compound and its derivatives an area of growing interest in organic and medicinal chemistry. nih.govbohrium.com

Historical Overview of Research on Cyclopropanesulfonamide (B116046) Derivatives

While the history of sulfonamide drugs dates back to the early 20th century with the discovery of prontosil, the exploration of cyclopropanesulfonamide derivatives is a more recent development. The synthesis of the parent cyclopropanesulfonamide has been approached through multi-step sequences. One such method involves the reaction of 3-chloropropanesulfonyl chloride with a protected amine, such as tert-butylamine, followed by a base-induced intramolecular cyclization to form the N-protected cyclopropanesulfonamide. The final step involves the deprotection of the amine to yield the parent compound. google.comgoogle.com

The development of synthetic methodologies for constructing the cyclopropane ring, such as the Simmons-Smith reaction, has been crucial for accessing a variety of cyclopropane-containing building blocks. mdpi.com However, the specific and detailed historical timeline of the synthesis and investigation of N,N-dialkylated cyclopropanesulfonamides is not extensively documented in broad reviews, suggesting that their exploration has been more niche and has gained momentum with the increasing appreciation of the cyclopropyl group in modern drug discovery. The interest in these derivatives has largely been driven by the desire to combine the proven biological activity of sulfonamides with the unique physicochemical properties conferred by the cyclopropane ring, such as increased metabolic stability and conformational rigidity. nih.govbohrium.com

Contemporary Significance and Research Trajectory of this compound

The contemporary significance of this compound and related derivatives lies primarily in the field of medicinal chemistry, where the cyclopropyl moiety is increasingly utilized as a "bioisostere" for other chemical groups to enhance the pharmacological properties of a molecule. nih.govbohrium.com The introduction of a cyclopropyl group can lead to improved potency, enhanced metabolic stability, and reduced off-target effects. acs.org

The research trajectory for cyclopropanesulfonamide derivatives is focused on their potential as inhibitors of various enzymes and as scaffolds for the development of new therapeutic agents. The rigid nature of the cyclopropane ring can help to lock a molecule into a specific conformation that is optimal for binding to a biological target. This can lead to an entropically more favorable binding event and thus higher potency. nih.gov

While specific research on the biological activity of this compound itself is not widely published, the broader class of cyclopropane-containing molecules is under active investigation for a range of therapeutic applications, including oncology and infectious diseases. rsc.orgbohrium.com The exploration of N,N-dialkylcyclopropanesulfonamides continues to be a part of the larger trend in drug discovery of utilizing strained ring systems to access novel chemical space and develop next-generation therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylcyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-3-8(4-2)11(9,10)7-5-6-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWUPPJIAPCUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438157 | |

| Record name | N,N-Diethylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146475-53-8 | |

| Record name | N,N-Diethylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N,n Diethylcyclopropanesulfonamide

Reactivity at the Sulfonyl Group in N,N-diethylcyclopropanesulfonamide

Nucleophilic Substitution Reactions

Direct nucleophilic substitution at the sulfur atom of the sulfonamide is a challenging transformation. The nitrogen-sulfur bond in N,N-dialkylsulfonamides is generally robust and less susceptible to cleavage compared to the sulfur-chlorine bond in sulfonyl chlorides. The lone pair of electrons on the nitrogen atom can participate in pπ-dπ bonding with the vacant d-orbitals of the sulfur atom, strengthening the S-N bond.

While direct displacement of the diethylamino group by a nucleophile is not a commonly observed reaction under standard conditions, such transformations may be possible under harsh reaction conditions or with specific activating agents. However, detailed studies on such reactions for this compound are not extensively documented in the literature.

Formation and Reactivity of Sulfene (B1252967) Intermediates

A more plausible reaction pathway involving the sulfonyl group is the formation of a transient sulfene intermediate (cyclopropylidenesulfene). This can occur via an elimination reaction, typically promoted by a strong base, where a proton is abstracted from the carbon atom of the cyclopropane (B1198618) ring adjacent to the sulfonyl group, followed by the departure of the diethylamino group.

The formation of sulfenes from α-halosulfonyl compounds is a well-established process. For instance, the hydrolysis of cyclopropanesulfonyl chloride is believed to proceed through a sulfene intermediate. By analogy, this compound could potentially form a sulfene under strongly basic conditions. Once formed, the highly reactive sulfene intermediate can undergo various subsequent reactions, such as trapping by nucleophiles present in the reaction mixture, leading to the formation of a variety of sulfonated products.

Transformations Involving the Cyclopropane Ring of this compound

The cyclopropane ring in this compound is activated by the electron-withdrawing sulfonyl group, classifying the molecule as a donor-acceptor (D-A) cyclopropane. This activation renders the cyclopropane ring susceptible to various transformations that are not typical for unsubstituted cyclopropanes.

Ring-Opening Reactions and Derivative Formation

The polarized nature of the C-C bonds in the cyclopropane ring facilitates its opening upon treatment with nucleophiles, often catalyzed by Lewis or Brønsted acids. The acid catalyst coordinates to the sulfonyl group, further enhancing its electron-withdrawing ability and promoting the formation of a zwitterionic intermediate. This intermediate is then attacked by a nucleophile, leading to a 1,3-difunctionalized product.

A wide range of nucleophiles can be employed in these ring-opening reactions, leading to a diverse array of derivatives. The table below summarizes some of the expected ring-opening reactions based on the known reactivity of similar donor-acceptor cyclopropanes.

| Nucleophile Type | Example Nucleophile | Expected Product Class |

| C-Nucleophiles | Malonates, 1,3-Diketones | Substituted Malonates/Diketones |

| N-Nucleophiles | Amines, Anilines | γ-Amino Sulfonamides |

| O-Nucleophiles | Alcohols, Water | γ-Hydroxy/Alkoxy Sulfonamides |

| S-Nucleophiles | Thiols | γ-Thio Sulfonamides |

These reactions provide a powerful tool for the synthesis of complex molecules containing a sulfonamide moiety.

Cycloaddition Reactions (e.g., with unsaturated systems)

This compound, as a donor-acceptor cyclopropane, can participate in formal cycloaddition reactions, where it acts as a three-carbon (C3) synthon. These reactions are typically catalyzed by a Lewis acid and proceed through a stepwise mechanism involving a zwitterionic intermediate. The reaction with a two-atom (2π) component leads to the formation of five-membered rings in a [3+2] cycloaddition.

Various unsaturated systems can act as the 2π component in these cycloadditions. The table below illustrates potential cycloaddition reactions of this compound with different unsaturated partners, based on analogous systems.

| Unsaturated System | Reaction Type | Expected Product Class |

| Aldehydes/Ketones | [3+2] Cycloaddition | Tetrahydrofurans |

| Imines | [3+2] Cycloaddition | Pyrrolidines |

| Nitriles | [3+2] Cycloaddition | Dihydropyrroles |

| Alkenes/Alkynes | [3+2] Cycloaddition | Cyclopentanes/Cyclopentenes |

These cycloaddition reactions are highly valuable for the construction of carbo- and heterocyclic ring systems.

Reactivity of the N,N-Diethyl Amine Moiety

The N,N-diethylamino group in this compound is generally considered to be chemically robust. The strong electron-withdrawing effect of the adjacent sulfonyl group significantly reduces the basicity and nucleophilicity of the nitrogen atom. As a result, the lone pair of electrons on the nitrogen is less available for protonation or for attacking electrophilic centers.

Consequently, the N,N-diethylamino moiety does not typically undergo reactions such as alkylation or acylation under standard conditions. Its primary role in the reactivity of the molecule is to influence the electronic properties of the sulfonyl group and to act as a potential leaving group in the formation of sulfene intermediates under strongly basic conditions, as discussed in section 3.1.2. While reactions involving the α-carbons of the ethyl groups are conceivable under highly specific and harsh conditions (e.g., strong organometallic bases), they are not commonly reported for this class of compounds.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

As of the latest available data, there are no published research findings detailing the kinetic and thermodynamic parameters of reactions involving this compound. Therefore, no data tables on reaction rates, activation energies, or thermodynamic values such as enthalpy, entropy, and Gibbs free energy can be provided.

Computational Chemistry and Theoretical Studies of N,n Diethylcyclopropanesulfonamide

Quantum Mechanical Investigations

Quantum mechanical calculations allow for a detailed examination of the intrinsic properties of a molecule, grounded in the fundamental principles of quantum theory.

Density Functional Theory (DFT) Applications to N,N-diethylcyclopropanesulfonamide

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing sulfonamides. daneshyari.comnih.govresearchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d) or higher, can be employed to determine a range of properties. daneshyari.comijaers.com

Key applications include:

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the energy of the molecule. This provides accurate bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Thermodynamic Properties: From the vibrational analysis, thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy can be calculated.

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents typical data that would be obtained from DFT calculations for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| Optimized Energy (Hartree) | -985.12345 |

| Zero-Point Energy (kcal/mol) | 125.6 |

| Enthalpy (kcal/mol) | 135.2 |

| Gibbs Free Energy (kcal/mol) | 95.8 |

| Dipole Moment (Debye) | 3.45 |

Ab Initio Calculations of Molecular Properties

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a higher level of theory compared to DFT by solving the Schrödinger equation without empirical parameterization. mdpi.com While computationally more demanding, they are valuable for obtaining highly accurate properties and for benchmarking DFT results. mdpi.com

For this compound, ab initio calculations can yield:

Accurate Electronic Energies: Providing a more precise determination of the relative energies of different conformers or isomers. mdpi.com

Detailed Wavefunction Analysis: Allowing for in-depth investigation of electron correlation effects, which can be important in molecules with lone pairs and polar bonds, such as the sulfonamide group.

Refined Molecular Properties: Calculations of properties like dipole moments and polarizabilities can be refined, offering a deeper understanding of the molecule's response to external electric fields. Studies on related sulfonamides have shown that different conformers can have significantly different dipole moments, which influences their interactions. mdpi.com

Analysis of Electronic Structure (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. nih.gov The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). biomedres.us The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. biomedres.usrsc.org This gap is also linked to the electronic absorption properties of the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table presents typical data obtained from DFT calculations for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ijaers.comresearchgate.net It is plotted onto the electron density surface, where different colors represent different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these are expected around the oxygen atoms of the sulfonyl group. ijaers.com

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic protons if any were present. ijaers.com

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses conformational flexibility, particularly due to the rotation of the two ethyl groups and the orientation of the cyclopropyl (B3062369) ring relative to the sulfonamide moiety. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and explore their conformational space. chemrxiv.org

By simulating the atomic motions over time, MD can:

Identify Stable Conformers: The simulation can reveal the most populated low-energy conformations of the molecule in a given environment (e.g., in a vacuum or a solvent). nih.gov

Analyze Conformational Transitions: It allows for the study of the energy barriers between different conformers and the pathways of their interconversion. chemrxiv.org This is crucial for understanding how the molecule might adapt its shape to bind to a receptor or participate in a reaction.

Simulate Solvation Effects: MD simulations explicitly including solvent molecules (like water) can provide a realistic picture of how the solvent influences the conformational preferences of the molecule. mdpi.com

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis, QTAIM, NCIplot)

Non-covalent interactions are fundamental in determining how molecules pack in the solid state and how they interact with other molecules.

Table 3: Illustrative Hirshfeld Surface Contact Contributions for a Sulfonamide Crystal This table presents typical percentage contributions of intermolecular contacts for a sulfonamide, derived from Hirshfeld analysis, for illustrative purposes.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| O···H / H···O | 25.2 |

| C···H / H···C | 18.8 |

| N···H / H···N | 5.5 |

| Other | 5.0 |

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. rsc.org It can identify bond critical points (BCPs) between atoms, and the properties at these points (like electron density and its Laplacian) reveal the nature of the interaction (e.g., covalent vs. closed-shell, like hydrogen bonds or van der Waals interactions).

Non-Covalent Interaction (NCI) Plot: The NCIplot is a visualization technique based on the electron density and its reduced density gradient. It provides a 3D representation of non-covalent interaction regions in real space, color-coded to distinguish between attractive (e.g., hydrogen bonds, blue/green) and repulsive (steric clashes, red) interactions.

Computational Screening Methodologies for this compound Analogues

Computational screening is a time and cost-effective strategy to identify new molecules with desired properties by evaluating large virtual libraries of compounds. nih.gov For this compound, this approach could be used to discover analogues with potentially enhanced biological activity or improved physicochemical properties. excli.deresearchgate.net

The process typically involves:

Library Generation: A virtual library of analogues is created by systematically modifying the structure of this compound. Modifications could include altering the alkyl groups on the nitrogen, substituting the cyclopropyl ring with other cyclic or acyclic moieties, or adding functional groups. openaccesspub.org

Property Prediction and Filtering: For each analogue in the library, computational models are used to predict key properties. This can range from simple physicochemical descriptors (e.g., logP, molecular weight) to more complex quantum mechanical calculations of electronic properties or predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govexcli.demdpi.com

Virtual Screening/Docking: If a biological target is known, molecular docking simulations can be performed to predict the binding affinity and orientation of each analogue within the target's active site. excli.denih.gov This helps prioritize compounds that are most likely to be active.

Selection of Candidates: Based on the results of the screening and filtering steps, a smaller, more manageable set of promising analogues is selected for synthesis and experimental testing. nih.govexcli.de This targeted approach significantly accelerates the discovery process for new functional molecules.

Structure Activity Relationship Sar Studies of N,n Diethylcyclopropanesulfonamide Derivatives

Design Principles for Structure-Activity Relationship Investigations in Sulfonamides

The design of SAR studies for sulfonamides is guided by several key principles aimed at systematically exploring the chemical space around a lead compound. A fundamental approach is the systematic modification of different parts of the molecule. youtube.com For a typical sulfonamide, this involves alterations to the aromatic ring, the sulfonamide linkage, and the substituent on the sulfonamide nitrogen. youtube.com

Key structural features considered essential for the antibacterial activity of many sulfonamides include:

A free amino group on the benzene (B151609) ring, which is crucial for activity. slideshare.net

The direct linkage of the sulfur atom to the benzene ring. slideshare.net

The position of the amino and sulfonyl groups on the benzene ring, typically at the 1 and 4 positions, respectively. youtube.com

Systematic homologation, the process of incrementally increasing the length of an alkyl chain, is another common strategy. This can reveal optimal chain lengths for activity, as seen in other classes of compounds where a heptyl chain showed maximum activity, while cyclic derivatives were inactive, suggesting steric limitations within the target's binding pocket. drugdesign.org The introduction of various substituents with different electronic and steric properties (e.g., methyl, trifluoromethyl, methoxy) at different positions on the aromatic ring helps to probe the electronic and spatial requirements of the receptor. nih.gov The goal is to build a comprehensive picture of how structural changes affect the compound's interaction with its biological target. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for N,N-diethylcyclopropanesulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of novel compounds and for providing insights into the structural features that are important for biological function. nih.govnih.gov

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, 3D, etc.) and the properties they represent, such as electronic, steric, and hydrophobic characteristics. youtube.com

Commonly used descriptors in sulfonamide QSAR studies include:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices like connectivity indices and shape indices. nih.gov

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of a molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. nih.gov

Physicochemical properties: These include parameters like logP (a measure of lipophilicity), molar refractivity, and van der Waals volume. youtube.comresearchgate.net

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. youtube.com Techniques such as removing descriptors with constant or near-constant values, and those with high pair correlation are often employed. youtube.com

Once a set of descriptors has been selected, various statistical methods can be used to develop the QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the biological activity and the selected descriptors. nih.govnih.gov

In recent years, machine learning (ML) algorithms have gained prominence in QSAR modeling due to their ability to handle complex and non-linear relationships. researchgate.net Some ML techniques applied in QSAR include:

Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks. uniroma1.itnih.gov

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. researchgate.net

Neural Networks (NN): Inspired by the structure of the human brain, these models can learn complex patterns in data. nih.gov

Deep Learning (DL): A subset of machine learning based on artificial neural networks with multiple layers, capable of learning from vast amounts of data. nih.gov

These methods can often lead to more predictive and robust QSAR models compared to traditional linear methods. nih.govresearchgate.net

Table 1: Comparison of Regression and Machine Learning Techniques in QSAR

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Multiple Linear Regression (MLR) | Establishes a linear relationship between descriptors and activity. nih.gov | Simple to interpret, computationally inexpensive. | Assumes a linear relationship, can be sensitive to outliers. |

| Support Vector Machines (SVM) | Finds an optimal hyperplane that separates data points or fits a regression line. uniroma1.itnih.gov | Effective in high-dimensional spaces, robust to overfitting. | Can be computationally intensive, less intuitive to interpret. |

| Random Forest (RF) | Builds an ensemble of decision trees to make predictions. researchgate.net | Handles large datasets with high dimensionality, less prone to overfitting. | Can be a "black box" model, making interpretation difficult. |

| Neural Networks (NN) | A network of interconnected nodes that process information. nih.gov | Can model complex non-linear relationships. | Requires large datasets for training, prone to overfitting if not carefully designed. |

| Deep Learning (DL) | A type of neural network with many layers. nih.gov | Can learn intricate patterns from very large and complex datasets. | Requires significant computational resources and very large datasets. |

The validation of a QSAR model is essential to ensure its reliability and predictive power. mdpi.com A model's performance is not only judged by its fit to the training data but, more importantly, by its ability to predict the activity of new, unseen compounds. uniroma1.it

Key validation strategies include:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness of the model. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. mdpi.com

External Validation: The dataset is split into a training set, used to build the model, and a test set, used to evaluate its predictive performance on external data. uniroma1.itresearchgate.net

Y-randomization: The biological activity values are randomly shuffled to ensure that the model is not a result of a chance correlation. uniroma1.it

Several statistical parameters are used to assess the predictive ability of a QSAR model, including the squared correlation coefficient (R²) for the test set and the cross-validated correlation coefficient (q²). uniroma1.itresearchgate.net More stringent validation parameters have also been proposed to provide a more rigorous assessment of a model's predictivity. mdpi.com

Qualitative Structure-Activity Relationship Analysis of this compound Analogues

Qualitative SAR analysis provides valuable insights into the structural requirements for biological activity by examining the effects of specific structural modifications. youtube.com For sulfonamides, several general trends have been observed. The sulfanilamide (B372717) skeleton is often considered the minimum structural requirement for antibacterial activity. youtube.com

Key observations from qualitative SAR studies of sulfonamides include:

The amino and sulfonyl groups on the benzene ring are generally essential and should be in a para position to each other. youtube.com

Replacement of the benzene ring or the introduction of additional substituents can decrease or abolish activity. youtube.com

Modification of the N4 amino group can lead to prodrugs that are converted to the active form in vivo. youtube.com

Heterocyclic substituents on the sulfonamide nitrogen often lead to highly potent derivatives. youtube.com

In the context of this compound, a qualitative analysis would involve synthesizing and testing analogues with variations in the cyclopropyl (B3062369) ring, the diethylamino group, and potentially introducing substituents on the cyclopropyl ring to understand their impact on activity.

Conformational Studies and Their Influence on Structure-Activity Relationships

The three-dimensional conformation of a molecule plays a critical role in its interaction with a biological target. nih.govresearchgate.net Conformational studies of sulfonamides have revealed that the geometry of the sulfonamide group and its orientation relative to the rest of the molecule can significantly impact biological activity. nih.govmdpi.com

Rotational spectroscopy and X-ray crystallography are powerful techniques used to determine the preferred conformations of molecules in the gas phase and solid state, respectively. mdpi.comkcl.ac.uk Studies on benzenesulfonamides have shown that in many cases, the amino group of the sulfonamide lies perpendicular to the benzene plane. mdpi.comkcl.ac.uk However, intramolecular interactions, such as those with an ortho-substituent, can alter this preferred conformation. mdpi.com

Research into Biological Activity of N,n Diethylcyclopropanesulfonamide and Its Derivatives Excluding Clinical Trials

General Methodologies for in vitro Assessment of Biological Activity

The initial exploration of a novel compound's biological activity typically begins with a battery of in vitro assays. These cell-free or cell-based assays are designed to identify any potential biological effects and to determine the potency of the compound.

A primary step would involve high-throughput screening (HTS) against a diverse panel of biological targets, such as enzymes and receptors, to identify any "hits." For a sulfonamide derivative, this panel would likely include targets known to be modulated by other sulfonamides, such as carbonic anhydrases, cyclooxygenases (COX), and various protein kinases.

Should initial screening suggest a particular activity, more specific and sensitive assays would be employed. For example, if anticancer activity is suspected, a range of cancer cell lines representing different tumor types would be used to determine the compound's cytotoxic or cytostatic effects. Standard assays for this purpose include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and clonogenic assays, which assess the ability of single cells to form colonies.

To investigate potential antimicrobial activity, minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays would be conducted against a panel of pathogenic bacteria and fungi. These assays determine the lowest concentration of the compound that inhibits visible growth or kills the microorganisms, respectively.

Table 1: Illustrative In Vitro Assays for Biological Activity Screening

| Assay Type | Purpose | Example Methodologies |

| Enzyme Inhibition Assays | To determine if the compound inhibits the activity of specific enzymes. | Spectrophotometric or fluorometric assays measuring substrate turnover. |

| Receptor Binding Assays | To assess the compound's ability to bind to specific cellular receptors. | Radioligand binding assays or competitive binding assays. |

| Cell Viability/Cytotoxicity Assays | To measure the effect of the compound on cell survival. | MTT assay, MTS assay, LDH release assay. |

| Antimicrobial Susceptibility Testing | To determine the compound's effectiveness against microorganisms. | Broth microdilution for MIC determination, agar (B569324) diffusion methods. |

| Gene Expression Analysis | To understand how the compound affects the expression of specific genes. | Quantitative PCR (qPCR), microarray analysis. |

Investigation of Biological Interactions and Target Modulation Mechanisms

Once a biological activity is confirmed in vitro, the subsequent step is to elucidate the mechanism of action. This involves identifying the specific molecular target(s) of the compound and understanding how their interaction leads to the observed biological effect.

Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, can be used to identify direct targets. Computational methods, including molecular docking, can also predict potential binding sites and interactions with known protein structures.

To validate these findings, further biochemical and biophysical assays are necessary. For instance, if a compound is found to inhibit an enzyme, kinetic studies would be performed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful techniques that can directly measure the binding affinity and kinetics between the compound and its target protein.

Within the cell, techniques like cellular thermal shift assays (CETSA) can confirm target engagement in a physiological context. Changes in the expression or phosphorylation status of downstream signaling molecules can also provide clues about the pathway being modulated by the compound.

Preclinical in vivo Models for Activity Exploration

Compounds that demonstrate promising in vitro activity and a well-defined mechanism of action may then advance to preclinical in vivo testing in animal models. These studies are crucial for evaluating the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and preliminary safety profile in a whole organism.

The choice of animal model depends on the biological activity being investigated. For example, to assess the anticancer potential of a compound, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. The effect of the compound on tumor growth, size, and metastasis would be monitored over time. Genetically engineered mouse models (GEMMs) that spontaneously develop tumors resembling human cancers can also provide a more physiologically relevant system for testing.

For anti-inflammatory activity, models such as carrageenan-induced paw edema in rats or collagen-induced arthritis in mice are standard. The compound's ability to reduce swelling, inflammation markers, and disease severity would be assessed.

Infectious disease models involve challenging animals with a specific pathogen and then treating them with the test compound to evaluate its ability to clear the infection and improve survival rates.

Comparative Analysis of Biological Activity with other Sulfonamide Scaffolds

A critical aspect of drug discovery is understanding how a novel compound compares to existing drugs or other compounds with similar structural features. For N,N-diethylcyclopropanesulfonamide, a comparative analysis against other sulfonamide scaffolds would be essential to determine its unique advantages, if any.

This comparison would involve testing this compound alongside a selection of other sulfonamides in the same in vitro and in vivo assays. The choice of comparator compounds would depend on the observed biological activity. For instance, if it shows anticancer activity, it might be compared to well-known sulfonamide anticancer drugs like celecoxib (B62257) or indisulam.

The data generated from these comparative studies would allow for the establishment of a structure-activity relationship (SAR). This involves correlating changes in the chemical structure of the sulfonamide scaffold with changes in biological activity. For example, the presence of the cyclopropane (B1198618) ring and the N,N-diethyl substitution in the target compound could be compared to aryl sulfonamides, N-unsubstituted sulfonamides, or cyclic sulfonamides to understand their influence on potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Analytical Characterization of N,n Diethylcyclopropanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N,N-diethylcyclopropanesulfonamide. By analyzing the chemical environment of each atom, NMR provides a detailed map of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl and cyclopropyl (B3062369) groups are observed. The ethyl group's methylene (B1212753) protons (-CH2-) adjacent to the nitrogen atom typically appear as a quartet, while the terminal methyl protons (-CH3) present as a triplet. The protons on the cyclopropyl ring exhibit complex splitting patterns due to their unique chemical and magnetic environments. The single proton attached to the same carbon as the sulfonyl group will appear as a multiplet at a distinct chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. oregonstate.edu The carbon atoms of the two ethyl groups may show separate signals due to hindered rotation around the nitrogen-sulfur bond, a phenomenon also seen in similar structures like N,N-diethylbenzamide. reddit.com The cyclopropyl carbons will have characteristic upfield shifts. The chemical shifts are influenced by the electron-withdrawing sulfonyl group. oregonstate.eduwisc.edu

Predicted ¹H and ¹³C NMR Data: Data is predicted based on the analysis of similar functional groups and structures. Actual experimental values may vary based on solvent and experimental conditions.

| ¹H NMR Data (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| -CH (cyclopropyl) | 2.9 - 3.1 (multiplet) |

| -CH₂ (ethyl) | 3.2 - 3.4 (quartet) |

| -CH₃ (ethyl) | 1.1 - 1.3 (triplet) |

| -CH₂ (cyclopropyl) | 0.8 - 1.2 (multiplet) |

| ¹³C NMR Data (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| -CH (cyclopropyl) | 35 - 45 |

| -CH₂ (ethyl) | 40 - 50 |

| -CH₂ (cyclopropyl) | 5 - 15 |

| -CH₃ (ethyl) | 10 - 20 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide additional structural information. nih.gov

Molecular Ion Peak: In a typical mass spectrum, the molecule will be ionized, often by techniques like electrospray ionization (ESI), to produce a molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound plus the mass of a proton, confirming its elemental composition.

Fragmentation Pattern: The molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. docbrown.info For this compound, common fragmentation pathways would likely involve the loss of an ethyl group, the cleavage of the cyclopropyl ring, or the breaking of the sulfur-nitrogen bond. uva.nl Analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, a prominent peak corresponding to the loss of an ethyl radical (M-29) would be expected. The fragmentation of the cyclopropylsulfonamide core would also yield specific ions. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the m/z value with very high accuracy, allowing for the calculation of the exact elemental formula of the molecular ion and its fragments, further solidifying the compound's identity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a "fingerprint" of the functional groups present in this compound.

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the different bonds within the molecule. The most prominent peaks would be associated with the S=O stretching vibrations of the sulfonyl group, typically appearing as two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The C-H stretching vibrations of the ethyl and cyclopropyl groups will be visible around 3000-2850 cm⁻¹. C-N and S-N stretching vibrations will also be present in the fingerprint region. encyclopedia.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov While S=O stretches are also visible in Raman spectra, C-C and C-S bonds often give stronger signals than in IR. mdpi.com The vibrations of the cyclopropyl ring may also be more distinct in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. mdpi.com

Key Vibrational Frequencies:

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Alkane C-H | Stretch | 3000 - 2850 |

| C-N | Stretch | 1250 - 1020 |

X-ray Crystallography for Solid-State Structural Determination

For this compound that can be obtained in a crystalline form, single-crystal X-ray crystallography offers the most definitive structural elucidation. nih.gov This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Chromatographic Techniques for Purity Assessment and Separation of Related Compounds

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related compounds. nih.gov

Gas Chromatography (GC): Given its likely volatility, GC is a suitable method for purity analysis. The compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A pure sample will show a single, sharp peak, while impurities will appear as separate peaks. GC can be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. nih.gov The sample is dissolved in a liquid and pumped through a column packed with a stationary phase. Different components of the mixture will interact differently with the stationary phase and will elute at different times. researchgate.net A UV detector is commonly used to detect the compound as it exits the column. The area of the peak is proportional to the concentration of the compound, allowing for quantitative purity analysis. nih.gov

Future Directions and Emerging Research Avenues for N,n Diethylcyclopropanesulfonamide

Integration of Artificial Intelligence and Machine Learning in N,N-diethylcyclopropanesulfonamide Design

The integration of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize drug discovery and materials science, shifting the paradigm from iterative experimentation to predictive, in-silico design. nih.gov For this compound, these computational tools offer a powerful approach to navigate the vast chemical space and design novel analogs with enhanced or entirely new functionalities.

Future research will likely focus on developing bespoke ML models trained on datasets of known sulfonamides to predict the properties of novel derivatives. Deep learning methods, such as graph neural networks (GNNs), are particularly well-suited for this task as they can learn directly from the 2D or 3D structure of a molecule, capturing intricate structure-activity relationships (SAR) without the need for manually engineered features. youtube.com These models can be trained to predict a range of properties, from antibacterial potency to metabolic stability and potential off-target effects.

Another exciting frontier is de novo design, where generative AI models create entirely new molecules from scratch. nih.gov Variational autoencoders (VAEs) or generative adversarial networks (GANs) could be tasked with generating novel cyclopropanesulfonamide (B116046) derivatives that are optimized for specific properties, such as high affinity for a particular biological target while maintaining drug-like characteristics. youtube.comnih.gov This approach can drastically accelerate the discovery of lead compounds by prioritizing the synthesis of molecules with the highest probability of success.

Table 1: Potential AI/ML Applications in this compound Research

| AI/ML Model | Application | Potential Outcome for this compound |

|---|---|---|

| Graph Neural Networks (GNNs) | Property Prediction | Accurate prediction of antibacterial activity, enzyme inhibition, and metabolic fate based on molecular structure. youtube.com |

| Generative Adversarial Networks (GANs) | De Novo Molecular Design | Generation of novel, synthesizable cyclopropanesulfonamide analogs with optimized target affinity and reduced off-target activity. nih.gov |

| Variational Autoencoders (VAEs) | Chemical Space Exploration | Mapping the latent space of related sulfonamides to identify novel structural motifs that could enhance desired properties. youtube.com |

| Deep Learning (General) | Automated Feature Elicitation | Identification of subtle structural features within the cyclopropyl (B3062369) and diethylamide moieties that are critical for biological activity. nih.gov |

Exploration of Novel Catalytic and Flow Chemistry Approaches for Synthesis

While classic methods for sulfonamide synthesis are well-established, future research will gravitate towards more efficient, sustainable, and versatile synthetic strategies. The development of novel catalytic systems and the adoption of flow chemistry are central to this evolution.

Modern synthetic methods are moving away from harsh reagents, such as sulfenyl chlorides, which are often prepared using corrosive and toxic chemicals. nih.gov A promising future direction involves the development of robust, general methods for creating the sulfonamide bond. For instance, reactions utilizing stable N-thiosuccinimides as reactants, which can be coupled with primary or secondary amines under mild, basic conditions, represent a safer and more efficient alternative. nih.govnih.gov Research could focus on adapting such methods for the specific synthesis of this compound from cyclopropanesulfonyl chloride or a related precursor.

Discovery of Undiscovered Biological Pathways and Interactions

The biological activity of sulfonamides has traditionally been associated with their ability to inhibit dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. mdpi.comresearchgate.net However, recent investigations reveal that the biological landscape of this chemical class is far more complex. Future research on this compound will likely aim to uncover novel biological targets and pathways.

A significant area of exploration is the interaction of sulfonamides with carbonic anhydrases. mdpi.com These metalloenzymes are involved in a multitude of physiological processes, and their inhibition is a therapeutic strategy for various diseases. The unique structural features of this compound—specifically the small, rigid cyclopropyl group—may confer selectivity and potency for specific carbonic anhydrase isozymes that differ from traditional aryl-sulfonamides.

Moreover, the metabolic fate of sulfonamides is an active area of research. Recent studies combining computational modeling and experimental assays have uncovered unusual metabolic pathways catalyzed by human cytochrome P450 (CYP450) enzymes, leading to unexpected molecular fragments and coupled products. acs.org Investigating the metabolism of this compound could reveal novel bioactive metabolites or provide insights into potential drug-drug interactions. The broad biological activities reported for various sulfonamide derivatives, including antitumor and antifungal properties, suggest that this compound could interact with a range of undiscovered biological targets. researchgate.netresearchgate.net

Development of Advanced Computational Frameworks for Predictive Modeling

To effectively guide future research, the development of sophisticated computational frameworks for predictive modeling is essential. These frameworks will move beyond simple docking studies to create multi-scale models that can predict the behavior of this compound from the quantum level to its interaction with complex biological systems.

At the core of these frameworks are high-level quantum mechanical (QM) methods like Density Functional Theory (DFT), which can accurately calculate the electronic structure, conformational preferences, and reactivity of the molecule. medsci.cn Rotational spectroscopy, combined with ab initio calculations, has been used to precisely determine the gas-phase structures of sulfonamides, providing crucial benchmarks for computational models and revealing how the molecule's conformation might change upon entering a receptor binding site. mdpi.com

Future frameworks will likely integrate QM calculations with molecular mechanics (MM) in hybrid QM/MM models. acs.org This approach allows for the detailed study of the molecule's interaction within an enzyme's active site, providing insights into binding energies and the mechanisms of catalysis or inhibition. acs.org By combining these predictive tools with machine learning algorithms, researchers can build comprehensive models that forecast not only a molecule's primary activity but also its absorption, distribution, metabolism, and excretion (ADME) properties. This holistic computational approach will be indispensable for rationally designing the next generation of this compound-based compounds and for prioritizing experimental resources on candidates with the highest likelihood of success.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-diethyl-m-methylbenzamide |

| N,N-diethylethylenediamine |

| N-acylsulfenamides |

| N-thiosuccinimides |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-diethylcyclopropanesulfonamide, and how do reaction conditions (e.g., solvent, catalyst) impact yield?

- Methodological Answer : The synthesis typically involves sulfonamide formation via sulfonyl chloride intermediates. For cyclopropane-containing analogs, cyclopropanation reactions (e.g., Simmons–Smith) may precede sulfonylation. Evidence from sulfonamide syntheses (e.g., using 1,4-diazepane scaffolds) shows that polar aprotic solvents like DMF enhance reactivity, while bases like triethylamine neutralize HCl byproducts . Yields vary with substituent steric effects; for example, bulkier groups reduce yields due to hindered intermediate formation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. The cyclopropane ring’s unique H NMR signals (δ ~0.5–1.5 ppm) and sulfonamide protons (δ ~7–8 ppm) are diagnostic. Purity is assessed via HPLC with UV detection (λ = 254 nm), validated against reference standards .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

- Methodological Answer : Solubility is tested in PBS (pH 7.4) and DMSO using nephelometry. Stability studies involve incubating the compound in simulated gastric fluid (pH 2) and liver microsomes, with LC-MS monitoring degradation products. Cyclopropane rings may enhance metabolic stability compared to linear analogs .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

- Methodological Answer : Contradictory results often arise from assay variability (e.g., cell line differences, incubation times). To address this:

- Replicate experiments across independent labs using standardized protocols.

- Dose-response curves (IC/EC) should be generated with ≥3 technical replicates.

- Orthogonal assays (e.g., enzymatic vs. cell-based) validate target engagement .

Q. What strategies optimize the compound’s selectivity for a target receptor while minimizing off-target effects?

- Methodological Answer :

- Structure-activity relationship (SAR) : Systematically modify the cyclopropane or sulfonamide moieties. For instance, replacing diethyl groups with cyclopropylmethyl may enhance binding pocket fit .

- Computational docking : Use tools like AutoDock Vina to predict binding poses and identify steric/electronic clashes.

- Off-target screening : Profile against panels like Eurofins’ SafetyScreen44 to assess kinase/promiscuity risks .

Q. How do stereochemical considerations (e.g., cyclopropane ring conformation) influence the compound’s pharmacological profile?

- Methodological Answer : Cyclopropane’s ring strain and dihedral angles affect receptor binding. Use chiral chromatography (e.g., Chiralpak IA) to separate enantiomers. Pharmacokinetic studies in rodents often reveal enantiomer-specific differences in clearance rates. For example, (1R,2S)-configured analogs may show 2–3× higher AUC than their enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.